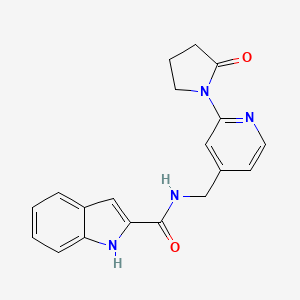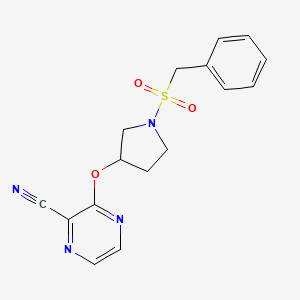![molecular formula C23H15F2N3 B2494914 5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866345-02-0](/img/structure/B2494914.png)
5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C23H15F2N3 and its molecular weight is 371.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de la recherche scientifique de la 5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline, en se concentrant sur six applications uniques :
Activité anticancéreuse
Des recherches ont montré que les dérivés de la pyrazoloquinoline, notamment la this compound, présentent des propriétés anticancéreuses significatives. Ces composés peuvent inhiber la prolifération de diverses lignées cellulaires cancéreuses en induisant l’apoptose et l’arrêt du cycle cellulaire . Leur capacité à cibler des voies spécifiques du cancer en fait des candidats prometteurs pour le développement de nouvelles thérapies anticancéreuses.
Propriétés antimicrobiennes
Ce composé a démontré une activité antimicrobienne puissante contre une variété d’agents pathogènes bactériens et fongiques. Des études indiquent qu’il peut perturber les membranes cellulaires microbiennes et inhiber les enzymes essentielles, ce qui en fait un candidat potentiel pour le développement de nouveaux antibiotiques . Sa large activité spectrale est particulièrement précieuse pour lutter contre les souches résistantes aux antibiotiques.
Effets anti-inflammatoires
La this compound a été étudiée pour ses propriétés anti-inflammatoires. Elle peut inhiber la production de cytokines pro-inflammatoires et réduire l’inflammation dans divers modèles de maladies inflammatoires . Cela en fait un agent thérapeutique potentiel pour des affections telles que la polyarthrite rhumatoïde et la maladie inflammatoire de l’intestin.
Applications neuroprotectrices
Des recherches ont mis en évidence les effets neuroprotecteurs de ce composé. Il peut protéger les neurones du stress oxydatif et de l’apoptose, qui sont des caractéristiques communes des maladies neurodégénératives telles que la maladie d’Alzheimer et la maladie de Parkinson . Sa capacité à traverser la barrière hémato-encéphalique et à exercer des effets protecteurs sur les cellules nerveuses en fait un candidat prometteur pour le développement de médicaments neuroprotecteurs.
Mécanisme D'action
Target of Action
A similar compound, a fluorinated pyrazole, has been shown to have a high binding affinity to thehuman estrogen alpha receptor (ERα) . ERα plays a crucial role in the growth and development of some types of breast cancer .
Mode of Action
The C-F bond has greater stability than the C-H bond, and the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex .
Biochemical Pathways
The interaction of similar fluorinated pyrazoles with erα suggests that it may influence pathways related to estrogen signaling .
Result of Action
Similar fluorinated pyrazoles have been reported to exhibit anti-cancer activity against breast cancer cell lines .
Propriétés
IUPAC Name |
5-benzyl-8-fluoro-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N3/c24-17-8-6-16(7-9-17)22-20-14-28(13-15-4-2-1-3-5-15)21-11-10-18(25)12-19(21)23(20)27-26-22/h1-12,14H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYDTLMEWNEDOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)F)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2494836.png)
![4-[2-[1-(4-Methoxyphenyl)sulfonylindol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B2494837.png)
![1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2494842.png)
![N-(3-methoxyphenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2494843.png)


![2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol](/img/structure/B2494846.png)
![N-(3,4-dichlorophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide](/img/structure/B2494848.png)
![N-[3-(diethylamino)propyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2494849.png)


![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2494852.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2494854.png)
